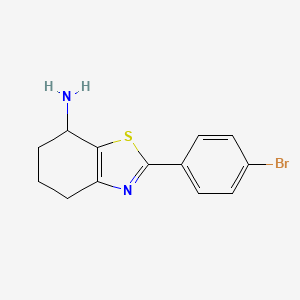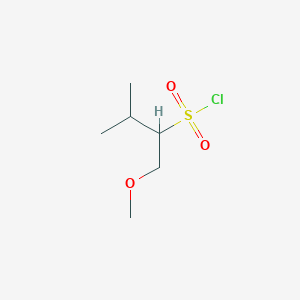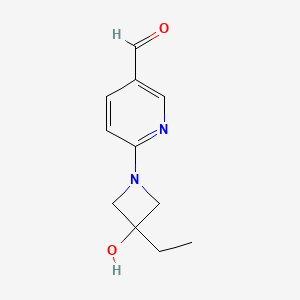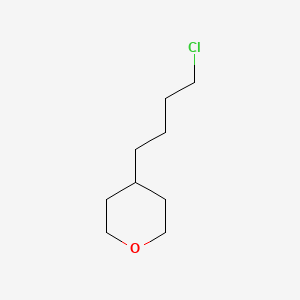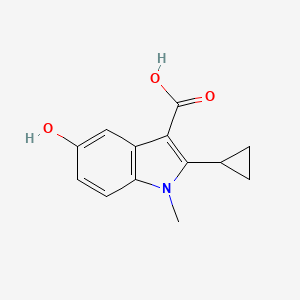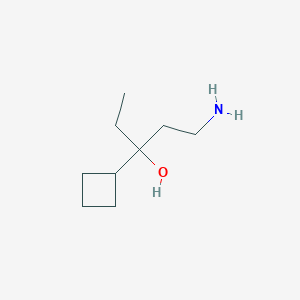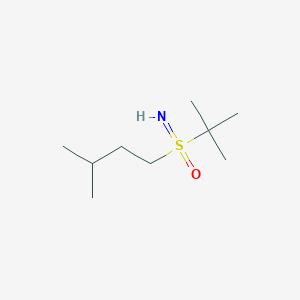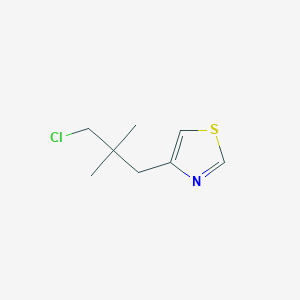![molecular formula C14H16F3NO4 B13187738 5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B13187738.png)
5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid is a synthetic organic compound with the molecular formula C14H16F3NO4 and a molecular weight of 319.28 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a trifluoromethyl group attached to a hexanoic acid backbone. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the hexanoic acid backbone through a series of condensation and hydrolysis reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
5-{[(Benzyloxy)carbonyl]amino}pentanoic acid: Similar structure but lacks the trifluoromethyl group.
4-Benzyloxycarbonylamino-butyric acid: Shorter carbon chain and no trifluoromethyl group.
3-Butynoic acid: Contains a triple bond instead of the trifluoromethyl group .
Uniqueness
The presence of the trifluoromethyl group in 5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which are not present in similar compounds. This makes it particularly valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C14H16F3NO4 |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
6,6,6-trifluoro-5-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c15-14(16,17)11(7-4-8-12(19)20)18-13(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20) |
InChI Key |
FWIDSTKDOIKMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


